molecular formula C20H16N4OS2 B2455868 N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide CAS No. 1021134-21-3

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2455868
CAS No.: 1021134-21-3
M. Wt: 392.5
InChI Key: XDYPJLDITMGNDO-UHFFFAOYSA-N
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Description

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4OS2 and its molecular weight is 392.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The compound N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways to exert their effects . For example, they may inhibit the activity of certain enzymes, interact with cell membrane components, or interfere with DNA replication . The specific mode of action of this compound would depend on its primary targets.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound affects multiple pathways . For example, it may affect pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, seizure activity, neuroprotection, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level . For example, it may inhibit the activity of certain enzymes, disrupt cell membrane integrity, interfere with DNA replication, reduce inflammation, alleviate pain, inhibit microbial growth, inhibit viral replication, increase urine output, prevent seizures, protect neurons, and inhibit tumor growth .

Action Environment

For example, the solubility of the compound in various solvents could influence its distribution within the body and its interaction with its targets . Additionally, the compound’s stability could be affected by factors such as temperature and pH .

Properties

IUPAC Name

N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS2/c1-24(16-6-3-2-4-7-16)20-23-22-19(27-20)14-9-11-15(12-10-14)21-18(25)17-8-5-13-26-17/h2-13H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYPJLDITMGNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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